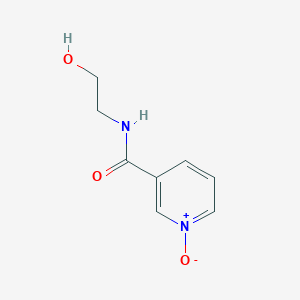
3-Pyridinecarboxamide, N-(2-hydroxyethyl)-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxamide, N-(2-hydroxyethyl)-, 1-oxide is a chemical compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol . . This compound is characterized by the presence of a pyridine ring, a carboxamide group, and a hydroxyethyl group attached to the nitrogen atom of the carboxamide.
Preparation Methods
The synthesis of 3-Pyridinecarboxamide, N-(2-hydroxyethyl)-, 1-oxide involves several steps. One common method includes the reaction of 3-pyridinecarboxylic acid with 2-aminoethanol in the presence of an oxidizing agent . The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
3-Pyridinecarboxamide, N-(2-hydroxyethyl)-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Pyridinecarboxamide, N-(2-hydroxyethyl)-, 1-oxide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxamide, N-(2-hydroxyethyl)-, 1-oxide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group plays a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
3-Pyridinecarboxamide, N-(2-hydroxyethyl)-, 1-oxide can be compared with other similar compounds such as:
3-Pyridinecarboxamide: Lacks the hydroxyethyl group, resulting in different chemical properties and reactivity.
N-(2-hydroxyethyl)-3-pyridinecarboxamide: Similar structure but without the 1-oxide group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
CAS No. |
67720-36-9 |
|---|---|
Molecular Formula |
C8H10N2O3 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-1-oxidopyridin-1-ium-3-carboxamide |
InChI |
InChI=1S/C8H10N2O3/c11-5-3-9-8(12)7-2-1-4-10(13)6-7/h1-2,4,6,11H,3,5H2,(H,9,12) |
InChI Key |
XNMOCFYXCLWDNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])C(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















